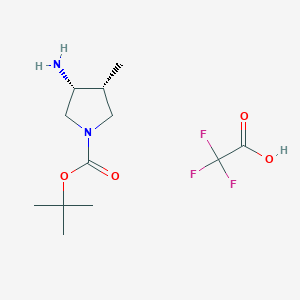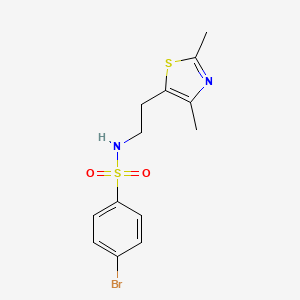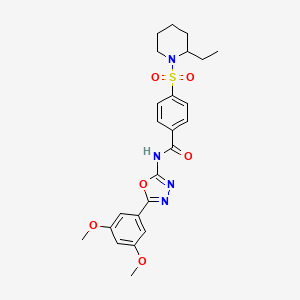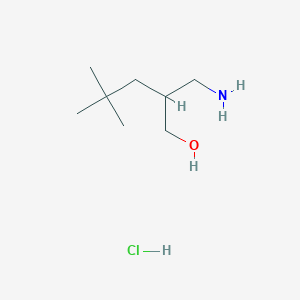![molecular formula C16H18N2O3S B2448555 2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 763129-51-7](/img/structure/B2448555.png)
2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-Dimethoxyphenyl)acetamide is involved in the synthesis of various derivatives with potential pharmacological applications. For instance, derivatives synthesized from 4-Chlorophenoxyacetic acid, including those involving 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-Dimethoxyphenyl)acetamide structures, have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria. Additionally, these derivatives exhibit moderate inhibitory potential against α-chymotrypsin enzyme. This research highlights the significance of substitutions on the oxadiazole moiety leading to the discovery of less cytotoxic compounds (Siddiqui et al., 2014).
Vibrational Spectroscopic Analysis and Molecular Docking
A study involving vibrational spectroscopic analysis of N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide, a closely related compound, has been conducted to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. This research utilized density functional theory for geometric equilibrium and harmonic vibrational wavenumbers analysis. The study also incorporated molecular docking to investigate inhibition activity against viruses, demonstrating the compound's potential in antiviral applications (Jenepha Mary, Pradhan, & James, 2022).
Biological Screening and Enzyme Inhibition
In another study, derivatives of 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-Dimethoxyphenyl)acetamide were synthesized and screened for their potential in inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These compounds demonstrated activity against acetylcholinesterase, indicating their potential application in treating conditions related to cholinesterase imbalance (Rehman et al., 2013).
Antiviral and Virucidal Activity
Further research on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives revealed their potential in reducing viral replication of adenoviruses and ECHO-9 virus, demonstrating the compound's relevance in antiviral and virucidal applications (Wujec et al., 2011).
Mechanism of Action
While the exact mechanism of action for “2-[(4-Aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is not provided in the search results, there is a related study on a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . These compounds were found to have potent antimicrobial activity, with their mode of action suggested to involve membrane perturbation and intracellular effects .
Safety and Hazards
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-5-8-15(21-2)14(9-12)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCQGVQFAOYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
CAS RN |
763129-51-7 |
Source


|
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2448474.png)





![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)


![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)


![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)
